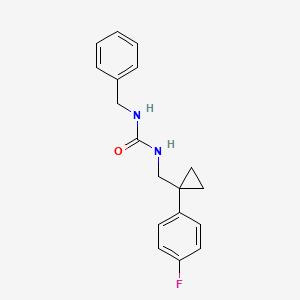
1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzyl group, a fluorophenyl group, and a cyclopropylmethyl group attached to a urea moiety.
科学的研究の応用
Anticancer Potential
Urea derivatives have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating potential applications in cancer treatment. For instance, 1-Aryl-3-(2-chloroethyl) ureas show comparable cytotoxicity to known anticancer agents, highlighting their promise as novel anticancer agents (Gaudreault et al., 1988).
Pesticide Chemistry
Benzoylurea pesticides, such as flufenoxuron, demonstrate the utility of urea derivatives in agricultural chemistry to control pest populations, thereby protecting crops and ensuring food security (Jeon et al., 2014).
Synthesis and Biochemical Applications
Urea derivatives serve as intermediates in the synthesis of biologically active compounds, including antiviral and antineoplastic agents. The ability to perform targeted modifications makes these compounds valuable in drug development and synthesis of therapeutic agents (Gondela & Walczak, 2006).
Enzyme Inhibition
Research on flexible urea derivatives highlights their role in inhibiting acetylcholinesterase activity, indicating potential applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
作用機序
Target of Action
Many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related indole derivatives have shown diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include cyclopropylmethyl bromide, 4-fluoroaniline, and benzyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on
特性
IUPAC Name |
1-benzyl-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-8-6-15(7-9-16)18(10-11-18)13-21-17(22)20-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGVNHWLZWVIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
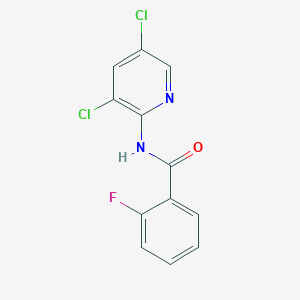
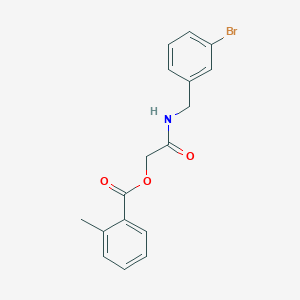

![N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509534.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)
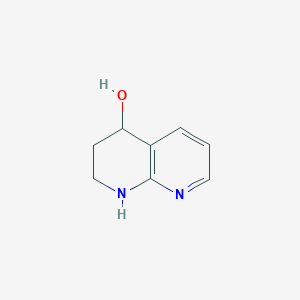
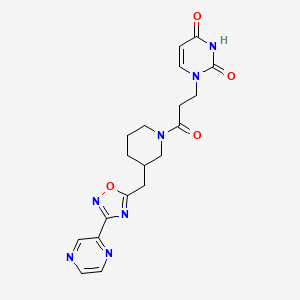
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2509542.png)
![3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2509543.png)

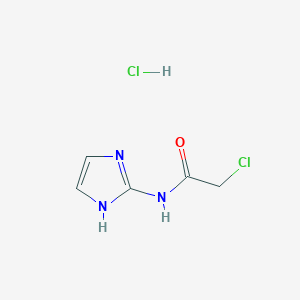
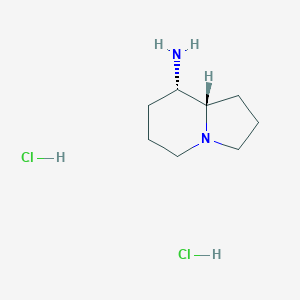
![3-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2509550.png)
![3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2509552.png)
